Potassium p-Aminophenyl Sulphate

Vue d'ensemble

Description

Synthesis Analysis

Potassium p-Aminophenyl Sulphate can be synthesized through the conversion of aryl-N-sulphohydroxylamines to o-aminoaryl hydrogen sulphates in the presence of acetone. This conversion requires either light or pyridine for the 2-naphthylhydroxylamine derivative, while the phenylhydroxylamine derivative rearranges spontaneously. The use of pyridine–sulphur trioxide in acetone also yields o-aminoaryl sulphates, demonstrating the compound's synthesis versatility (Manson, 1971).

Molecular Structure Analysis

The molecular structure of compounds related to Potassium p-Aminophenyl Sulphate, such as 3-ammoniumphenyl sulfone dihydrogenphosphate phosphoric acid, has been elucidated using single-crystal X-ray diffraction. These studies reveal inorganic layers built by H2PO4− groups and H3PO4 molecules, which are crucial for understanding the molecular structure and interactions within Potassium p-Aminophenyl Sulphate related compounds (Mahroug et al., 2011).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, notably its role in sulphate conjugation enzymes. Sulphate esters, such as Potassium p-Aminophenyl Sulphate, are critical in biochemical processes, acting as salts of strong acids and demonstrating the importance of sulphate conjugation in metabolic reactions (Roy, 1971).

Physical Properties Analysis

Research on related compounds, like potassium-exchanged zirconium hydrogen phosphate [α-Zr(KPO4)2], sheds light on the physical properties of potassium salts. These studies highlight the compound's high yield and versatility in synthesizing functionalized materials under solvent-free conditions, implying the robust physical properties of Potassium p-Aminophenyl Sulphate derivatives (Rosati et al., 2016).

Chemical Properties Analysis

Potassium p-Aminophenyl Sulphate and its derivatives engage in various chemical processes, including the one-pot synthesis of complex compounds in the presence of catalysts like potassium phosphate. This highlights the compound's reactivity and its potential as a catalyst or reactant in chemical syntheses (Seo & Chung, 2017).

Applications De Recherche Scientifique

Agricultural Applications : Research shows that sulphur application, which includes compounds like Potassium p-Aminophenyl Sulphate, can significantly increase phosphorus and potassium content in crops like potatoes, thus improving yield (Klikocka et al., 2015). Similarly, its application in cotton cultivation, as seen with potassium sulphate, enhances seed cotton yield (Ghaly et al., 2007).

Biochemical Research : In human subjects, phenyl sulphate (a related compound) inhibits sorbitol metabolism, indicating its potential for studying enzyme interactions (Adcock & Gray, 1957). Potassium sulphate's role in the dehydration process to produce chemical compounds was explored by Evens and Woodcock (1970) (Evens & Woodcock, 1970).

Pharmaceutical Research : The solubility and dissolution rates of P-aminosalicylic acid and its salts, including potassium, were studied by Forbes et al. (1995), highlighting their significance in drug formulation (Forbes, York, & Davidson, 1995).

Enzymatic Studies : The compound's use in measuring enzyme activity was demonstrated by Sherman and Stanfield (1967) in their study on arylsulphatase activity in a marine organism (Sherman & Stanfield, 1967).

Chemical Analysis and Methodology : Durand et al. (1976) developed a method to measure acidity in molten potassium disulphate, a related compound, which is crucial for understanding various chemical properties and reactions (Durand, Picard, & Vedel, 1976).

Neuroscience Research : ATP-sensitive K+ channels in the brain, which could be influenced by potassium-based compounds, are crucial in neurosecretion and responding to various metabolic states (Amoroso et al., 1990).

Safety And Hazards

Propriétés

IUPAC Name |

potassium;(4-aminophenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYRGUNGMFJTRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

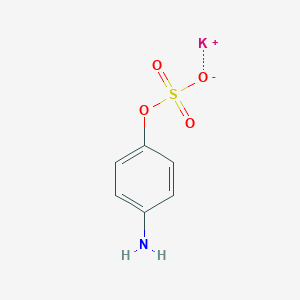

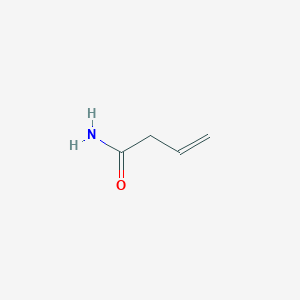

C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408318 | |

| Record name | Potassium p-Aminophenyl Sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium p-Aminophenyl Sulphate | |

CAS RN |

37763-28-3 | |

| Record name | Potassium p-Aminophenyl Sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)